molecular formula C10H13NO B157350 4'-Aminobutyrophenone CAS No. 1688-71-7

4'-Aminobutyrophenone

Cat. No.: B157350
CAS No.: 1688-71-7
M. Wt: 163.22 g/mol
InChI Key: CYCSOZSEBPZGPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Aminobutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of aniline with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4'-Aminobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4'-Aminobutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4'-Aminobutyrophenone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

    1-Butanone, 1-(4-nitrophenyl)-: Similar structure but with a nitro group instead of an amino group.

    1-Butanone, 1-(4-hydroxyphenyl)-: Contains a hydroxy group at the para position.

    1-Butanone, 1-(4-methylphenyl)-: Features a methyl group at the para position.

Uniqueness: 4'-Aminobutyrophenone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-aminophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSOZSEBPZGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061884
Record name 1-Butanone, 1-(4-aminophenyl)-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-71-7
Record name 1-(4-Aminophenyl)-1-butanone
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Record name 1-Butanone, 1-(4-aminophenyl)-
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Record name 1-Butanone, 1-(4-aminophenyl)-
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Record name 1-Butanone, 1-(4-aminophenyl)-
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Record name 1688-71-7
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Synthesis routes and methods

Procedure details

20 g of p-acetaminobutyrophenone are suspended in 40 ml of semi-concentrated hydrochloric acid and the suspension is heated under reflux for 25 minutes and poured into a mixture of 100 ml of ice and 30 ml of concentrated sodium hydroxide solution. The mixture is filtered with suction, then the residue is washed twice with ice-cold water, dried in the atmosphere and recrystallised from methanol/water (20 ml+100 ml). p-Aminobutyrophenone having a melting point of 93°-94° is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Schiemann-type reaction in the synthesis of 4'-Aminobutyrophenone derivatives?

A1: The Schiemann-type reaction is crucial for incorporating fluorine atoms into the this compound structure. This reaction involves the pyrolysis of diazonium tetrafluoroborate salts, leading to the substitution of the diazonium group with a fluorine atom []. This method is particularly relevant for synthesizing radiolabeled compounds like [18F]haloperidol, a derivative of this compound, used in positron emission tomography (PET) imaging [].

Q2: How does the structure of this compound lend itself to modifications that affect its pharmacological properties?

A2: this compound serves as a versatile scaffold for developing compounds with varying pharmacological profiles. Its structure allows for modifications at different positions, such as the aromatic ring, the amino group, and the butyrophenone chain. These modifications can significantly impact the compound's interaction with biological targets, influencing its activity, potency, and selectivity. For instance, substituting the fluorine atom at the 4' position with other groups can alter the compound's electronic properties and lipophilicity, affecting its binding affinity and pharmacokinetic properties.

Q3: Can you provide an example of how structural modifications to this compound have been explored for specific pharmacological effects?

A3: Researchers investigating butyrophenone derivatives for hypotensive activity found that modifying the aromatic ring and the amine moiety significantly influenced their pharmacological properties []. Specifically, the compound 1-(4'-fluorobenzoyl)-3-pyrrolidinyl-propane, featuring a fluorine atom on the benzoyl ring and a pyrrolidine ring replacing the amine group, exhibited promising hypotensive activity with minimal neurological side effects []. This highlights how strategic structural modifications can lead to compounds with desired pharmacological profiles.

Q4: What is the role of Friedel-Crafts acylation in synthesizing this compound derivatives?

A4: Friedel-Crafts acylation provides a valuable synthetic route to access various this compound derivatives, particularly those featuring substitutions on the aromatic ring. This reaction involves the acylation of an aromatic compound, such as benzene, with an acyl halide, such as γ-phthalimidobutyryl chloride, in the presence of a Lewis acid catalyst. This method allows for the introduction of a butyrophenone moiety onto the aromatic ring, providing a foundation for further structural modifications [].

Q5: How can photocyclization reactions be employed in the context of this compound chemistry?

A5: Photocyclization reactions can be utilized to transform 4'-Aminobutyrophenones into 2-Aminocyclobutanols []. This reaction, driven by light, involves the formation of a new bond between the carbonyl group of the butyrophenone chain and the aromatic ring, leading to a cyclized product. This method offers a route to access structurally diverse compounds with potential biological activities from readily available this compound starting materials.

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